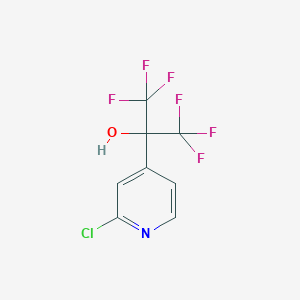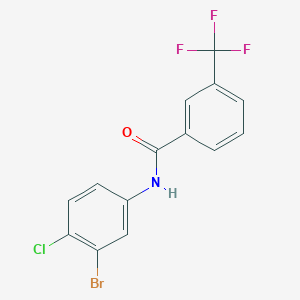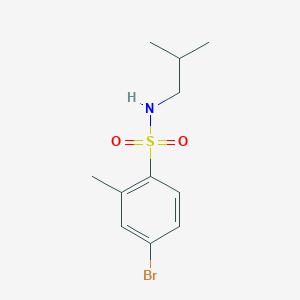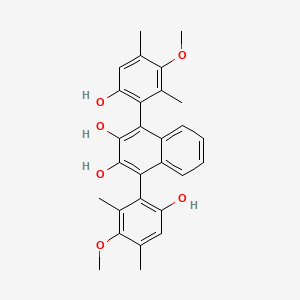![molecular formula C11H13F4N B12077700 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is a fluorinated organic compound The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the use of fluorinated building blocks and amination reactions. For instance, the synthesis might start with a fluorinated benzene derivative, followed by a series of substitution and coupling reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. Techniques such as Suzuki–Miyaura coupling are frequently employed due to their mild reaction conditions and high yields . The choice of reagents and catalysts is crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions might use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorinated ketones or alcohols, while reduction could produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to more potent biological effects. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine
- {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(ethyl)amine
- {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(butyl)amine
Uniqueness
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine stands out due to its specific combination of fluorine atoms and the isopropylamine group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical research and development .
Eigenschaften
Molekularformel |
C11H13F4N |
|---|---|
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
InChI-Schlüssel |
ICLRYVVTOKEGIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=C(C(=CC=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


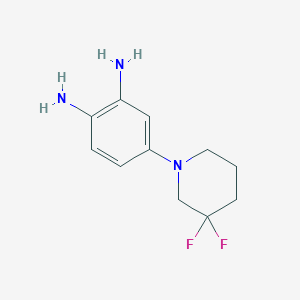






![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
